Cas no 26919-04-0 (7-methyl-5H,7H-furo3,4-bpyridin-5-one)

7-Methyl-5H,7H-furo[3,4-b]pyridin-5-one is a heterocyclic organic compound featuring a fused furan and pyridine core structure. This compound is of interest in pharmaceutical and agrochemical research due to its unique scaffold, which serves as a versatile intermediate for synthesizing biologically active molecules. Its rigid bicyclic framework offers potential for selective interactions with target proteins or enzymes. The methyl substitution at the 7-position enhances stability and may influence solubility and reactivity profiles. Researchers value this compound for its synthetic utility in medicinal chemistry, particularly in the development of novel therapeutic agents. Proper handling under controlled conditions is recommended due to its reactive functional groups.
7-methyl-5H,7H-furo3,4-bpyridin-5-one structure
26919-04-0 structure
Product name:7-methyl-5H,7H-furo3,4-bpyridin-5-one
CAS No:26919-04-0
MF:C8H7NO2
MW:149.146682024002
MDL:MFCD18260695
CID:2838638
PubChem ID:12969140

7-methyl-5H,7H-furo3,4-bpyridin-5-one Chemical and Physical Properties

Names and Identifiers

    • 7-methyl-5H,7H-furo3,4-bpyridin-5-one
    • 7-methyl-5H,7H-furo(3,4-b)pyridin-5-one
    • MFCD18260695
    • EN300-248253
    • 7-METHYL-7H-FURO[3,4-B]PYRIDIN-5-ONE
    • G47485
    • BBA91904
    • 834-109-7
    • 7-Methylfuro[3,4-b]pyridin-5(7H)-one
    • DTXSID30514201
    • 26919-04-0
    • 7-methyl-5H,7H-furo[3,4-b]pyridin-5-one
    • MDL: MFCD18260695
    • Inchi: InChI=1S/C8H7NO2/c1-5-7-6(8(10)11-5)3-2-4-9-7/h2-5H,1H3
    • InChI Key: WCBNMIZQIWRCCE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 149.047678466g/mol
  • Monoisotopic Mass: 149.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 39.2Ų

7-methyl-5H,7H-furo3,4-bpyridin-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-248253-5.0g
7-methyl-5H,7H-furo[3,4-b]pyridin-5-one
26919-04-0 95%
5.0g
$1188.0 2024-06-19
eNovation Chemicals LLC
D593728-2g
7-METHYL-5H,7H-FURO[3,4-B]PYRIDIN-5-ONE
26919-04-0 97%
2g
$650 2024-07-28
Enamine
EN300-248253-0.25g
7-methyl-5H,7H-furo[3,4-b]pyridin-5-one
26919-04-0 95%
0.25g
$203.0 2024-06-19
Enamine
EN300-248253-1g
7-methyl-5H,7H-furo[3,4-b]pyridin-5-one
26919-04-0 95%
1g
$408.0 2023-09-15
Enamine
EN300-248253-5g
7-methyl-5H,7H-furo[3,4-b]pyridin-5-one
26919-04-0 95%
5g
$1188.0 2023-09-15
eNovation Chemicals LLC
D593728-2g
7-METHYL-5H,7H-FURO[3,4-B]PYRIDIN-5-ONE
26919-04-0 97%
2g
$650 2025-02-20
1PlusChem
1P01C26A-1g
7-methyl-5H,7H-furo[3,4-b]pyridin-5-one
26919-04-0 95%
1g
$567.00 2024-05-08
eNovation Chemicals LLC
D593728-2g
7-METHYL-5H,7H-FURO[3,4-B]PYRIDIN-5-ONE
26919-04-0 97%
2g
$650 2025-02-21
eNovation Chemicals LLC
D593728-5g
7-METHYL-5H,7H-FURO[3,4-B]PYRIDIN-5-ONE
26919-04-0 97%
5g
$1250 2025-02-20
Chemenu
CM412160-1g
7-methyl-5H,7H-furo[3,4-b]pyridin-5-one
26919-04-0 95%+
1g
$1143 2022-06-11

7-methyl-5H,7H-furo3,4-bpyridin-5-one Related Literature

Additional information on 7-methyl-5H,7H-furo3,4-bpyridin-5-one

Introduction to 7-methyl-5H,7H-furo[3,4-bpyridin-5-one (CAS No: 26919-04-0)

7-methyl-5H,7H-furo[3,4-bpyridin-5-one], identified by the Chemical Abstracts Service Number (CAS No) 26919-04-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of fused heterocycles, combining a furyl ring with a pyridine scaffold, and features a methyl substituent at the 7-position. The structural uniqueness of 7-methyl-5H,7H-furo[3,4-bpyridin-5-one] positions it as a promising candidate for further exploration in drug discovery and molecular pharmacology.

The significance of this compound lies in its potential biological activities, which have been the subject of extensive research in recent years. The fusion of the furyl and pyridine moieties creates a system with distinct electronic and steric properties, making it an attractive scaffold for designing novel bioactive molecules. Specifically, the presence of the methyl group at the 7-position influences the overall conformation and reactivity of the molecule, which can be exploited to modulate its interaction with biological targets.

In recent years, there has been growing interest in exploring the pharmacological properties of furo[3,4-bpyridin-5-one] derivatives due to their reported efficacy in various therapeutic contexts. For instance, studies have suggested that compounds with similar structural motifs may exhibit anti-inflammatory, anticancer, and antimicrobial activities. The unique structural features of 7-methyl-5H,7H-furo[3,4-bpyridin-5-one] make it a particularly intriguing molecule for further investigation.

One of the most compelling aspects of 7-methyl-5H,7H-furo[3,4-bpyridin-5-one] is its potential as a lead compound for drug development. The furyl-pyridine core is a privileged scaffold that has been extensively studied for its ability to interact with a wide range of biological targets. This includes enzymes such as kinases and cytochrome P450 enzymes, as well as membrane-bound receptors involved in signal transduction pathways. The methyl substituent at the 7-position may further enhance binding affinity or modulate metabolic stability, making it an ideal candidate for structure-activity relationship (SAR) studies.

The synthesis of 7-methyl-5H,7H-furo[3,4-bpyridin-5-one] has been reported in several patents and scientific articles. The most common synthetic routes involve multi-step organic transformations that typically begin with readily available precursors such as furan derivatives and pyridine-based compounds. These synthetic strategies often employ transition metal catalysis to facilitate key bond-forming steps, ensuring high yields and regioselectivity. The development of efficient synthetic methodologies is crucial for enabling large-scale production and further exploration of this compound's potential.

From a computational chemistry perspective, 7-methyl-5H,7H-furo[3,4-bpyridin-5-one] has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into the binding modes of this compound and have helped guide the design of more potent derivatives. For example, computational analyses have revealed that the furyl-pyridine core can adopt multiple conformations depending on its environment, which may influence its binding affinity and selectivity.

In vitro pharmacological assays have been conducted to evaluate the biological activity of 7-methyl-5H,7H-furo[3,4-bpyridin-5-one]. Initial studies have shown promising results in terms of inhibiting certain enzymes and receptors relevant to human diseases. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on kinases involved in cancer progression or on receptors implicated in neurological disorders. These findings underscore the potential therapeutic value of furo[3,4-bpyridin-5-one] derivatives like 7-methyl-5H,7H-furo[3,4-bpyridin-5-one], highlighting their importance as candidates for further development.

The chemical properties of 7-methyl-5H,7H-furo[3,4-bpyridin-5-one] also make it an interesting subject for material science applications beyond traditional pharmaceuticals. Its ability to form stable complexes with other molecules suggests potential uses in areas such as catalysis or molecular recognition technologies. Additionally,the unique electronic properties of this compound could be exploited in optoelectronic devices or as building blocks for advanced materials.

Future research directions for 7-methyl-5H,7H-furo[3,4-bpyridin-5-one] include exploring its role in drug development through more comprehensive pharmacological profiling。 This involves investigating its mechanism(s) of action、toxicity profile、and potential side effects。 Furthermore, advances in synthetic chemistry may enable the preparation of libraries of derivatives, allowing for systematic optimization based on structure/activity relationships。 Collaborative efforts between chemists、biologists、and clinicians will be essential in translating these findings into tangible therapeutic benefits。

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